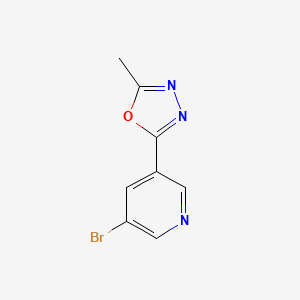

3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

描述

3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine (CAS: 1159979-16-4) is a brominated pyridine derivative featuring a 5-methyl-1,3,4-oxadiazole substituent at the 5-position. Its molecular formula is C₈H₅BrN₃O, with a molecular weight of 239.05 g/mol (calculated). The compound is commercially available with a purity of 95% . The oxadiazole moiety enhances its utility in medicinal chemistry and materials science due to its electron-withdrawing properties and ability to mimic amide bonds, making it a valuable intermediate in drug discovery and organic synthesis.

属性

IUPAC Name |

2-(5-bromopyridin-3-yl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)6-2-7(9)4-10-3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWXQGKJEUSYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159979-16-4 | |

| Record name | 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 5-Methyl-1,3,4-Oxadiazole-2-Thiol

The 5-methyl-1,3,4-oxadiazole-2-thiol is commonly synthesized by cyclization of acylhydrazides with carbon disulfide under alkaline conditions. A representative method involves:

- Reacting acylhydrazides with carbon disulfide (CS2) in an alcoholic alkaline solution (e.g., KOH in ethanol).

- Followed by acidification to precipitate the 5-substituted-1,3,4-oxadiazole-2-thiol compound.

This method is well-documented for producing various 1,3,4-oxadiazole derivatives with good yields and purity. The process is eco-friendly and uses mild reaction conditions.

Preparation of 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine via Nucleophilic Substitution

The key step to obtain the target compound is the nucleophilic aromatic substitution of the chlorine atom in 3-bromo-5-chloropyridine by the thiol group of 5-methyl-1,3,4-oxadiazole-2-thiol. The typical reaction conditions are:

- Base: Potassium carbonate (K2CO3) to deprotonate the thiol and generate the nucleophile.

- Solvent: Dimethylformamide (DMF), a polar aprotic solvent that facilitates nucleophilic substitution.

- Temperature: Elevated temperatures, often around 80–120°C, to promote reaction kinetics.

- Reaction time: Several hours (e.g., 12–24 hours) with monitoring by thin-layer chromatography (TLC) to ensure completion.

The reaction proceeds via displacement of the chlorine atom on the pyridine ring by the nucleophilic sulfur atom of the oxadiazole thiol, forming a C–S bond and yielding the desired this compound.

化学反应分析

Types of Reactions

3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The oxadiazole ring can participate in redox reactions.

Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and amines. Conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to reflux.

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.

Coupling reactions: Palladium catalysts and ligands are often employed in solvents like toluene or ethanol under inert atmosphere conditions.

Major Products Formed

Nucleophilic substitution: Products include azides, thiols, and amines.

Oxidation and reduction: Products include various oxidized or reduced forms of the oxadiazole ring.

Coupling reactions: Products include biaryl compounds and other complex heterocycles.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine has been investigated for its efficacy against various bacterial strains. In vitro studies suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been widely studied. Preliminary findings indicate that this compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound is being explored for its ability to induce apoptosis in cancer cells and inhibit tumor growth. This application is particularly relevant in designing novel chemotherapeutic agents targeting specific cancer types .

Materials Science

Polymeric Materials

this compound can be utilized as a building block in the synthesis of advanced polymeric materials. Its unique electronic properties enable it to act as a dopant or cross-linking agent in polymer matrices, enhancing their thermal stability and mechanical properties .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its incorporation into device architectures can improve charge transport and overall device efficiency .

Agrochemicals

Pesticidal Activity

Research indicates that derivatives of pyridine and oxadiazole possess pesticidal activities. This compound is being studied for its potential use as a pesticide or herbicide, targeting specific pests while minimizing environmental impact. Field trials are necessary to evaluate its effectiveness and safety profile .

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Inhibits growth of bacteria |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Anticancer | Induces apoptosis in cancer cells | |

| Materials Science | Polymeric Materials | Enhances thermal stability and mechanical properties |

| Organic Electronics | Improves charge transport in electronic devices | |

| Agrochemicals | Pesticidal Activity | Targets specific pests with minimal environmental impact |

作用机制

The mechanism of action of 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

相似化合物的比较

Data Table: Comparative Analysis of Key Compounds

生物活性

3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine (CAS Number: 1159979-16-4) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 240.06 g/mol. Its structure features a bromine atom and a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the broad spectrum of activity against various pathogens:

| Pathogen Type | Activity |

|---|---|

| Bacteria | Effective against E. coli, S. aureus, P. aeruginosa |

| Fungi | Moderate activity against Candida species |

| Mycobacteria | Notable effects on M. tuberculosis |

In particular, compounds containing the 1,3,4-oxadiazole core have shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have been extensively studied. For instance:

- Compounds derived from the oxadiazole ring demonstrated significant inhibition of inflammation in animal models.

- The most effective derivatives showed comparable anti-inflammatory activity to standard drugs like Indomethacin .

Case Studies

- Antitubercular Activity : A study by Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited strong inhibition against Mycobacterium bovis BCG. Molecular docking studies confirmed their binding affinity to critical enzymes involved in mycolic acid synthesis .

- Combination Therapies : Research has explored hybrid compounds combining oxadiazoles with other heterocycles (e.g., thiazoles and pyridines), enhancing their antimicrobial efficacy. Some hybrids showed improved activity against resistant strains of bacteria .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine?

- Methodology : A two-step approach is common:

- Step 1 : Bromination of a pyridine precursor (e.g., 5-methyl-1,3,4-oxadiazole-substituted pyridine) using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid catalyst under controlled conditions .

- Step 2 : Cyclocondensation of intermediates. For example, coupling brominated pyridines with oxadiazole precursors via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .

Q. Which spectroscopic and analytical techniques are optimal for structural characterization?

- Techniques :

- X-ray Crystallography : Resolves 3D molecular geometry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, and β = 91.315° .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine-induced deshielding). ²D NMR (COSY, HSQC) confirms connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 268.114 for C₁₀H₁₀BrN₃O) .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Role of Bromine : Acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). The electron-withdrawing effect of the oxadiazole ring enhances electrophilicity at the C-3 position, facilitating substitution .

- Steric Considerations : The 5-methyl group on the oxadiazole may hinder reactivity at adjacent positions, necessitating optimized ligand systems (e.g., XPhos or SPhos for bulky substrates) .

Advanced Research Questions

Q. How can computational methods predict electronic properties and guide drug design?

- Approach :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and nucleophilic/electrophilic sites. Use crystallographic data (bond lengths, angles) as input for accuracy .

- Molecular Docking : Screen against protein targets (e.g., kinases) using software like AutoDock. Validate with in vitro assays (e.g., kinase inhibition IC₅₀ measurements) .

Q. How to resolve contradictions in reported reaction yields for brominated intermediates?

- Root Causes : Variability in catalyst loading, solvent polarity, or impurity profiles of starting materials (e.g., residual moisture in DMF deactivating Pd catalysts).

- Mitigation Strategies :

- Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere).

- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative HPLC analysis .

Q. What strategies optimize regioselectivity in functionalizing the pyridine-oxadiazole scaffold?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。